REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=[O:4].[CH3:11][Si](C=[N+]=[N-])(C)C>CCOCC>[CH3:11][O:4][C:3](=[O:5])[C:2]([CH3:10])([CH3:1])[CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
10.15 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CCCC)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the residue
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |